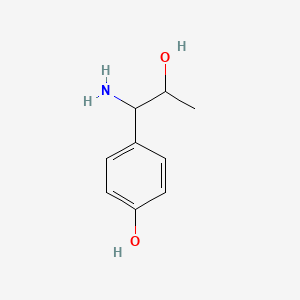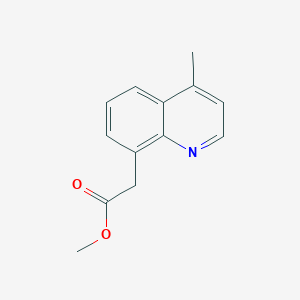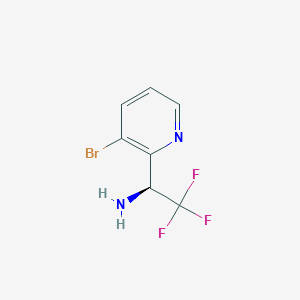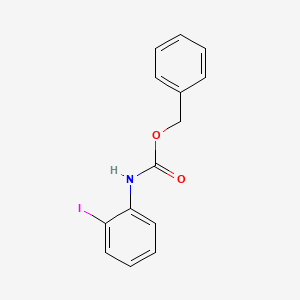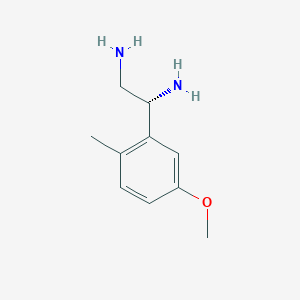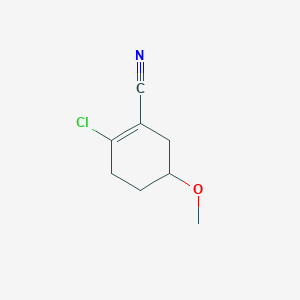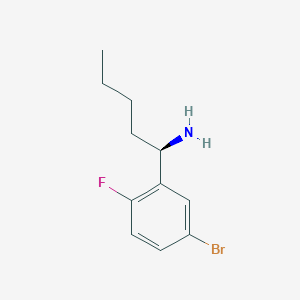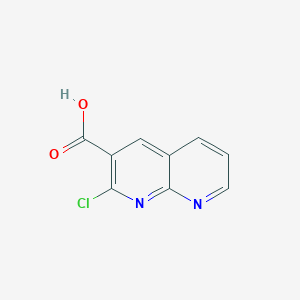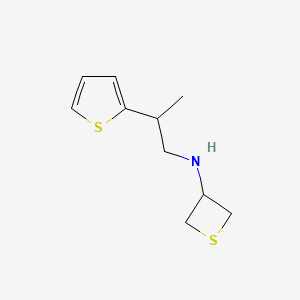
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiophen-2-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the use of thiophene-2-carboxaldehyde, which undergoes a series of reactions to introduce the propyl and thietan-3-amine groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of N-(2-(Thiophen-2-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The thietan-3-amine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
N-(Thiophen-2-yl)nicotinamide derivatives: These compounds are designed by splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene.
Uniqueness
N-(2-(Thiophen-2-yl)propyl)thietan-3-amine is unique due to the combination of the thiophene ring and thietan-3-amine group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use .
特性
分子式 |
C10H15NS2 |
|---|---|
分子量 |
213.4 g/mol |
IUPAC名 |
N-(2-thiophen-2-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-8(10-3-2-4-13-10)5-11-9-6-12-7-9/h2-4,8-9,11H,5-7H2,1H3 |
InChIキー |
XAVWUWHECSKJPA-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1CSC1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


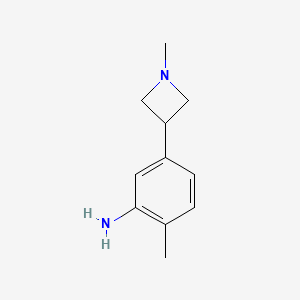
![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
